molecular formula C12H18O3 B14090110 1,3,5-Tris(methoxymethyl)benzene

1,3,5-Tris(methoxymethyl)benzene

Cat. No.: B14090110
M. Wt: 210.27 g/mol
InChI Key: YOACRGUTUXJZBA-UHFFFAOYSA-N
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Description

1,3,5-Tris(methoxymethyl)benzene is an organic compound with the molecular formula C12H18O3. It is a derivative of benzene, where three methoxymethyl groups are attached to the 1, 3, and 5 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(methoxymethyl)benzene can be synthesized through several methods. One common approach involves the reaction of benzene with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds through electrophilic aromatic substitution, where the methoxymethyl groups are introduced to the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and catalysts. The process is optimized for high yield and purity, often involving distillation and purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(methoxymethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Application Domains

1,3,5-Tris(methoxymethyl)benzene finds applications across various domains:

  • Materials Science The compound can be a component in developing new materials, potentially enhancing their structural or chemical properties.
  • Organic Synthesis It serves as a key building block in synthesizing complex organic molecules, leveraging the reactivity of its methoxymethyl groups.
  • Catalysis Interaction studies have shown its reactivity with metal catalysts can enhance catalytic efficiency in organic transformations.
  • Fuel Cell Applications 1,3,5-Tris(bromomethyl)benzene, a related compound, can be used in fabricating proton exchange membranes (PEMs) by covalently linking polybenzimidazole (PBI) as part of the tri-functional bromomethyls for fuel cell applications .

Reactivity and Interactions

Interaction studies primarily focus on the compound's reactivity with other chemical species. Research into its interactions with metal catalysts has shown promise in enhancing catalytic efficiency in organic transformations. Additionally, studies on its solubility and interaction with solvents are crucial for optimizing its use in synthetic applications.

Comparative Analysis of Related Compounds

Several compounds share structural similarities with this compound.

Compound NameStructure FeaturesUnique Properties
1,3,5-Tris(diphenylamino)benzeneThree diphenylamino groupsExhibits polymorphism and forms stable glasses
1,3,5-Tris(1-imidazolyl)benzeneThree imidazole groupsUsed in metal-organic frameworks
1,3-DimethoxybenzeneTwo methoxy groups on benzeneCommonly used as a solvent and reagent

Mechanism of Action

The mechanism of action of 1,3,5-Tris(methoxymethyl)benzene involves its interaction with various molecular targets. The methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. These interactions can affect the compound’s ability to act as a ligand in coordination chemistry and its potential use in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(methoxymethyl)benzene is unique due to its methoxymethyl groups, which provide a balance of electron-donating and steric effects. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

1,3,5-tris(methoxymethyl)benzene

InChI

InChI=1S/C12H18O3/c1-13-7-10-4-11(8-14-2)6-12(5-10)9-15-3/h4-6H,7-9H2,1-3H3

InChI Key

YOACRGUTUXJZBA-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC(=C1)COC)COC

Origin of Product

United States

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